
SAR405838
概要
説明
SAR-405838は、マウスダブルミヌート2(MDM2)と腫瘍抑制タンパク質p53の相互作用を標的とする新規の低分子阻害剤です。 この化合物は、MDM2の過剰発現によって多くの癌で不活性化されることが多いp53を再活性化することで、癌治療に大きな可能性を示しています .
作用機序
SAR-405838は、MDM2に高い特異性と親和性で結合することで効果を発揮し、MDM2がp53と相互作用するのを防ぎます . この阻害はp53の安定化と活性化につながり、PUMAなどのアポトーシス誘導遺伝子の転写アップレギュレーションをもたらします。 p53の活性化は最終的に癌細胞の細胞周期停止とアポトーシスを誘導します .
類似の化合物との比較
SAR-405838は、Nutlin-3aやMI-219などの他のMDM2阻害剤と比較されます。 これらの化合物はMDM2-p53相互作用も阻害しますが、SAR-405838はより強力で特異的な効果を示しています . SAR-405838のユニークな分子間相互作用と高い親和性は、癌治療のための有望な候補となっています。 類似の化合物には、Nutlin-3a、MI-219、MI-888などがあります .
生化学分析
Biochemical Properties
SAR405838 binds to MDM2 with high specificity, effectively activating wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors . This leads to p53-dependent cell-cycle arrest and/or apoptosis .
Cellular Effects
In cellular processes, this compound stabilizes p53 and activates the p53 pathway, resulting in abrogated cellular proliferation . It also induces robust transcriptional upregulation of PUMA, leading to strong apoptosis in tumor tissue .
Molecular Mechanism
This compound works by binding tightly to the p53 pocket of the MDM2 molecule, thereby inhibiting the binding of MDM2 to p53 . Consequently, p53 is stabilized and activated, leading to decreased cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound induces dose-dependent and robust upregulation for p21 and PUMA mRNA . The strong effect persists longer with higher doses .
Dosage Effects in Animal Models
In animal models, this compound achieves either durable tumor regression or complete tumor growth inhibition at well-tolerated dose schedules . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in certain models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By inhibiting the MDM2-p53 interaction, it affects the metabolic flux of this pathway .
Transport and Distribution
Its ability to effectively activate wild-type p53 in vitro and in xenograft tumor tissue suggests efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with the MDM2-p53 complex .
準備方法
SAR-405838は、MI-888に使用されるものと同様の手順を使用して合成されます。合成ルートには、重要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます。 この化合物は、高速液体クロマトグラフィーで95%以上の純度に精製されます . SAR-405838の工業生産方法は広範囲にわたって文書化されていませんが、高収率と高純度を確保するために、大規模合成と精製技術が用いられる可能性があります。
化学反応解析
SAR-405838は、主にMDM2との相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、MDM2との相互作用において、p53結合の3つの主要な残基(フェニルアラニン、トリプトファン、ロイシン)を模倣し、p53-MDM2複合体では観察されなかった追加の相互作用を獲得しています . これらの反応から生成される主な生成物はSAR-405838:MDM2複合体であり、MDM2-p53相互作用を効果的に阻害します。
科学研究への応用
SAR-405838は、癌治療における潜在能力について広く研究されています。 この化合物は、前臨床モデルで有望な結果を示し、さまざまな癌細胞株や異種移植モデルでp53依存性の細胞周期停止とアポトーシスにつながります . この化合物は、野生型p53を保持する癌の治療のために、第I相臨床試験に進んでいます . さらに、SAR-405838は、MDM2の増幅を特徴とする攻撃性の高い悪性腫瘍である脱分化性脂肪肉腫の治療における潜在能力について調査されています .
化学反応の分析
SAR-405838 undergoes various chemical reactions, primarily focusing on its interaction with MDM2. The compound mimics three key p53-binding residues (phenylalanine, tryptophan, and leucine) in its interaction with MDM2, capturing additional interactions not observed in the p53-MDM2 complex . The major product formed from these reactions is the SAR-405838:MDM2 complex, which effectively inhibits the MDM2-p53 interaction.
科学的研究の応用
SAR-405838 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, leading to p53-dependent cell-cycle arrest and apoptosis in various cancer cell lines and xenograft models . The compound has been advanced into phase I clinical trials for the treatment of cancers that retain wild-type p53 . Additionally, SAR-405838 has been investigated for its potential in treating dedifferentiated liposarcoma, an aggressive malignancy characterized by the amplification of MDM2 .
類似化合物との比較
SAR-405838 is compared with other MDM2 inhibitors such as Nutlin-3a and MI-219. While these compounds also inhibit the MDM2-p53 interaction, SAR-405838 has shown greater potency and specificity . The unique molecular interactions and high affinity of SAR-405838 make it a promising candidate for cancer therapy. Similar compounds include Nutlin-3a, MI-219, and MI-888 .
生物活性
SAR405838, also known as MI-77301, is a potent small-molecule inhibitor targeting the MDM2-p53 interaction. It has garnered attention for its potential therapeutic applications in various cancers, particularly those with wild-type p53. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical findings, clinical studies, and implications for cancer treatment.
This compound functions primarily by inhibiting the MDM2 protein, which negatively regulates the p53 tumor suppressor. By preventing MDM2 from binding to p53, this compound stabilizes p53 levels, leading to its activation. This activation triggers several downstream effects:
- Induction of Apoptosis : The stabilization of p53 promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as PUMA and BAX.
- Cell Cycle Arrest : Activated p53 leads to cell cycle arrest, preventing cancer cells from proliferating.
- Sensitization to Chemotherapy : this compound has been shown to enhance the efficacy of traditional chemotherapeutics in resistant cancer cell lines.
Preclinical Studies
Numerous studies have demonstrated the efficacy of this compound in vitro and in vivo. A summary of key findings is presented in Table 1.
Case Study: Neuroblastoma
In a study focusing on neuroblastoma (NB), this compound was tested on multiple NB cell lines with wild-type p53. The results showed significant induction of apoptosis marked by increased levels of cleaved PARP and Caspase 3 after treatment with this compound. The compound also demonstrated a dose-dependent effect on cell viability, with IC50 values indicating potent anti-proliferative activity across different cell lines (Figure 1).
Clinical Studies
This compound has progressed into clinical trials, notably a Phase I study assessing its safety and pharmacodynamics when combined with other agents like pimasertib. Key outcomes from this study include:
- Safety Profile : The most common adverse events included disease progression and gastrointestinal symptoms. Notably, no treatment-related deaths were reported.
- Pharmacokinetics : The study monitored the drug's absorption and distribution patterns, confirming its potential for further clinical development in combination therapies for advanced solid tumors .
Implications for Cancer Treatment
The ability of this compound to activate p53 provides a promising avenue for treating cancers that retain functional p53 but are resistant to conventional therapies. Its role in enhancing the effects of chemotherapeutic agents suggests that it could be integrated into existing treatment regimens to improve patient outcomes.
特性
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303607-60-4 | |
Record name | SAR-405838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-405838 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAR-405838 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。